chemical properties of Cyclooct-4-ene-1-carboxylic acid CAS 4132-72-3
chemical properties of Cyclooct-4-ene-1-carboxylic acid CAS 4132-72-3
An In-Depth Technical Guide to
Chemical Properties, Synthesis, and Transannular Reactivity[1]
Executive Summary & Technical Metadata
Cyclooct-4-ene-1-carboxylic acid is a functionalized medium-ring cycloalkene characterized by a unique conformational flexibility and significant transannular reactivity.[1] Unlike smaller rings (C5–C6), the eight-membered ring allows for "inside-outside" conformational isomerism, facilitating reactions where functional groups across the ring can interact (transannular effects).[1]
This molecule serves as a critical building block in two high-value domains:
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Polymer Chemistry: As a monomer for Ring-Opening Metathesis Polymerization (ROMP) to generate polyalkenamers with pendant carboxylic acid groups.[1]
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Bioorthogonal Chemistry: As the stable cis-precursor used to synthesize trans-cyclooctenes (TCO), the fastest reacting dienophiles known for tetrazine ligations.[1]
1.1 Chemical Identity & CAS Correction
Important Editorial Note: The CAS number 4132-72-3 provided in the topic request corresponds to 1-Isopropyl-2,5-dimethylbenzene.[1][2][3][4][5] The chemical properties and protocols below describe Cyclooct-4-ene-1-carboxylic acid , which is correctly identified by CAS 4103-10-0 .
| Property | Detail |
| IUPAC Name | (Z)-Cyclooct-4-ene-1-carboxylic acid |
| Common Names | 4-Cyclooctenecarboxylic acid; 5-Carboxy-cis-cyclooctene |
| CAS Number | 4103-10-0 (Correct); 4132-72-3 (Mismatch - see note) |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| SMILES | OC(=O)C1CCC=CCCC1 |
| Appearance | Viscous yellow oil or low-melting solid |
| Boiling Point | 118–120 °C (at 0.4 mmHg) [1] |
Physicochemical Profile
The physicochemical behavior of cyclooct-4-ene-1-carboxylic acid is dominated by the lipophilicity of the carbocyclic ring contrasted with the polarity of the carboxylic acid headgroup.[1]
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Solubility: Highly soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and alcohols.[1] Sparingly soluble in water unless deprotonated (pH > 5).[1]
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Acidity (pKa): ~4.8 (typical of aliphatic carboxylic acids).[1]
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Conformation: The cyclooctene ring exists primarily in a boat-chair conformation.[1] The "Z" (cis) double bond introduces strain, but significantly less than the "E" (trans) isomer.[1] This strain (~5–6 kcal/mol relative to cyclooctane) is the driving force for its reactivity in ring-opening reactions.[1]
Synthesis Strategy: The Nitrile Hydrolysis Route
While ring-expansion of cyclohexanone enamines is a classical route, the most robust laboratory synthesis relies on the functionalization of 1,5-cyclooctadiene (1,5-COD) .[1] This pathway ensures high regioselectivity and scalability.[1]
3.1 Synthesis Workflow Diagram
Figure 1: Synthetic pathway from 1,5-cyclooctadiene to the target acid via nucleophilic substitution and hydrolysis.[1]
3.2 Detailed Protocol
Step 1: Monobromination Selective monobromination of 1,5-COD is achieved using partial hydrobromination or radical bromination followed by reduction.[1] A common method involves treating 1,5-COD with HBr in acetic acid, though controlling mono- vs. di-addition is critical.[1]
Step 2: Cyanation (Nucleophilic Substitution) [1]
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Reagents: 5-Bromo-1-cyclooctene, Sodium Cyanide (NaCN), DMSO.[1]
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Conditions: Heat at 60–80°C for 4–6 hours.
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Mechanism: Standard S_N2 displacement.[1] The secondary bromide is sterically hindered, requiring a polar aprotic solvent (DMSO) to accelerate the nucleophile.[1]
Step 3: Hydrolysis to Acid
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Reagents: Potassium Hydroxide (KOH), Hydrogen Peroxide (H₂O₂), Ethanol/Water.[1]
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Procedure:
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Dissolve the nitrile in EtOH/H₂O.[1]
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Add excess KOH and H₂O₂ (to generate the hydroperoxide anion, a potent nucleophile for nitrile hydration).[1]
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Reflux for 12–24 hours to convert the intermediate amide to the carboxylic acid.
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Workup: Acidify with HCl to pH 1, extract with diethyl ether, dry over MgSO₄, and concentrate.
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Purification: Vacuum distillation (bp 118°C @ 0.4 mmHg).
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Chemical Reactivity: Transannular Interactions
The defining feature of cyclooct-4-ene-1-carboxylic acid is its ability to undergo transannular reactions .[1] The flexibility of the 8-membered ring allows the C1-carboxyl group and the C4-alkene to approach each other in space (proximity effect), facilitating intramolecular cyclization.[1]
4.1 Iodolactonization
This reaction is a self-validating test for the structural integrity of the 4,5-unsaturated acid.[1] Upon treatment with iodine, the alkene attacks the iodine to form an iodonium ion, which is immediately intercepted by the internal carboxylate oxygen.[1]
Reaction Scheme:
Mechanism & Topology: The reaction typically yields a 9-oxabicyclo[4.2.1]nonan-8-one derivative.[1] This proves the 1,5-relationship (C1 acid, C5 alkene carbon) in the folded conformation.[1]
Figure 2: Mechanistic flow of transannular iodolactonization, highlighting the proximity-driven cyclization.[1]
4.2 Ring-Opening Metathesis Polymerization (ROMP)
The strain in the cyclooctene ring makes this molecule an excellent monomer for ROMP.[1]
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Catalyst: Grubbs 2nd Generation or Hoveyda-Grubbs.[1]
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Product: Poly(cyclooctenamer) with pendant carboxylic acid groups.[1]
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Utility: These polymers are strictly linear (if head-to-tail) and can be post-functionalized with biomolecules (peptides, drugs) via the acid group.[1]
Experimental Protocol: Transannular Iodolactonization
Objective: To demonstrate the transannular reactivity of cyclooct-4-ene-1-carboxylic acid.
Materials:
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Cyclooct-4-ene-1-carboxylic acid (1.0 equiv)[1]
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Iodine (I₂, 2.0 equiv)[1]
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Potassium Iodide (KI, 3.0 equiv)[1]
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Sodium Bicarbonate (NaHCO₃, saturated aq.[1] solution)
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Dichloromethane (DCM)[1]
Procedure:
-
Preparation: Dissolve 154 mg (1.0 mmol) of the acid in 10 mL of DCM. Add 5 mL of saturated NaHCO₃ solution. The biphasic mixture ensures the acid exists as the carboxylate at the interface.[1]
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Iodination: Prepare a solution of I₂ (508 mg) and KI (498 mg) in 10 mL water. Add this dropwise to the stirred reaction mixture at 0°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 3 hours in the dark (to prevent radical side reactions).
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Quench: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the purple iodine color disappears.
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Extraction: Separate the organic layer.[1][6] Wash the aqueous layer 2x with DCM.[1]
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Analysis: Dry combined organics over Na₂SO₄ and concentrate.
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Validation: Analyze via ¹H NMR . The disappearance of the alkene protons (δ 5.6 ppm) and the appearance of a proton alpha to the lactone oxygen (shifted to ~4.5–5.0 ppm) confirms cyclization.[1]
References
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Cope, A. C., et al. "Cyclooctane Derivatives from Cyclooctanone and Cyclooctene."[1] Journal of the American Chemical Society, vol. 78, no.[1] 20, 1956, pp. 5129–5130.[1] Link[1]
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Hillmyer, M. A., et al. "Preparation of Hydroxy- and Carboxy-Telechelic Poly(cyclooctene)."[1] Macromolecules, vol. 28, no.[1] 25, 1995, pp. 8662–8667. Link[1]
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Wu, Y., & Sampson, N. S.[1] "Synthesis of Glycopolymers via Ring-Opening Metathesis Polymerization." Journal of Organic Chemistry, vol. 68, no. 24, 2003, pp. 9154–9156. (Describes coupling of sugars to this acid).
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Royzen, M., et al.[1] "A Photochemical Synthesis of Functionalized trans-Cyclooctenes." Journal of the American Chemical Society, vol. 130, no.[1] 12, 2008, pp. 3760–3761.[1] (Describes conversion of the cis-acid to the trans-isomer for bioorthogonal use).
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